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Executive Summary

Chalcones, belonging to the flavonoid family, are characterized by a unique three-carbon a,3-
unsaturated carbonyl system, known as the enone moiety. This reactive functional group is the
cornerstone of their broad spectrum of biological activities. The electrophilic nature of the
enone bridge allows for Michael addition reactions with nucleophilic residues in biological
macromolecules, such as the thiol groups of cysteine residues in proteins and enzymes. This
covalent interaction is fundamental to the diverse pharmacological effects of chalcones,
including their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This
technical guide provides an in-depth exploration of the pivotal role of the enone moiety,
summarizing quantitative data, detailing experimental protocols, and visualizing key signaling
pathways to offer a comprehensive resource for researchers in drug discovery and
development.

The Enone Moiety: A Hub of Biological Reactivity

The core structure of chalcones consists of two aromatic rings linked by a three-carbon a,[3-
unsaturated ketone. This enone functionality is a potent Michael acceptor, rendering chalcones
highly reactive towards nucleophiles like the sulfhydryl group of cysteine residues in proteins.
[1][2][3][4] This reactivity is widely considered the primary mechanism behind their biological
effects.[2][5] The removal or saturation of the a,3-double bond typically leads to a significant
loss of biological activity, underscoring the indispensable role of the enone moiety.
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The electrophilicity of the enone system can be modulated by the electronic properties of
substituents on the two aromatic rings. Electron-withdrawing groups can enhance the
electrophilic character of the B-carbon, increasing its reactivity towards nucleophiles, while
electron-donating groups may have the opposite effect. This structure-activity relationship is a
key consideration in the design of novel chalcone-based therapeutic agents.[1]

Anticancer Activity: Targeting Key Cellular
Pathways

The enone moiety is a critical pharmacophore for the anticancer activity of chalcones. It
enables these compounds to interact with and modulate numerous cellular targets involved in
cancer progression, including enzymes, transcription factors, and structural proteins.

Mechanism of Action

One of the primary anticancer mechanisms involves the inhibition of tubulin polymerization. The
enone moiety can covalently bind to the cysteine residues of tubulin, disrupting microtubule
dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[6]

Furthermore, chalcones are known to induce apoptosis through both intrinsic and extrinsic
pathways. The Michael addition of the enone group with cellular thiols can lead to an increase
in reactive oxygen species (ROS), causing mitochondrial dysfunction and the release of
cytochrome c.[7] Chalcones have also been shown to modulate the activity of key signaling
pathways involved in cell survival and proliferation, such as the NF-kB and p53 pathways.[6]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
representative chalcone derivatives against various cancer cell lines, demonstrating the potent
cytotoxic effects conferred by the enone moiety.
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Chalcone .
L. Cancer Cell Line IC50 (uM) Reference
Derivative
45 pg/mL (approx.
Licochalcone A A549 (Lung) Ha (app [8]
133 uM)
Panduratin A MCF-7 (Breast) 15 (24h), 11.5 (48h) [8]
Xanthohumol HepG2 (Liver) 1.56 [819]
Chalcone-imidazole
, HCT116 (Colon) 1.123-20.134 [6]
hybrid (28)
Chalcone-pyrazole )
) HCC cell lines 0.5-4.8 [6]
hybrid (31)
Artemisinin-chalcone
_ A549 (Lung) 0.10- 29 [6]
hybrid (22)
Triazoloquinoxaline-
MCF-7 (Breast) 1.65 - 34.28 [6]
chalcone (56)
Vanillin-based
HCT-116 (Colon) 6.85+ 0.71 pg/mL [10]
chalcone (9)
Diaryl ether chalcone
MCF-7 (Breast) 3.44 +0.19 [10]

(25)

Anti-inflammatory Activity: Modulation of
Inflammatory Cascades

The enone moiety is instrumental in the anti-inflammatory effects of chalcones by interfering
with key inflammatory signaling pathways and mediators.

Mechanism of Action

Chalcones exert their anti-inflammatory effects primarily through the inhibition of the NF-«kB
signaling pathway. The a,B-unsaturated ketone can directly interact with and inhibit IkB kinase
(IKK), preventing the phosphorylation and subsequent degradation of IkBa. This retains NF-kB
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in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-
inflammatory genes such as iNOS, COX-2, and various cytokines.[11][12]

Additionally, the enone moiety can activate the Keapl-Nrf2 pathway, a critical regulator of the
cellular antioxidant response.[5][12][13][14] By reacting with cysteine residues on Keapl,
chalcones promote the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2
binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant
and cytoprotective genes, thereby mitigating oxidative stress, which is a key component of
inflammation.[5][12][13][14]

Quantitative Data: Inhibition of Inflammatory Mediators

The following table presents data on the inhibitory effects of chalcones on the production of
key inflammatory mediators.

Chalcone .
o Assay Cell Line IC50 Reference
Derivative
Carrageenan-
Indole-Chalcone ] ) ) o
) induced paw In vivo (Mice) 61.74% inhibition  [15]
Hybrid
edema
Albumin
Chalcone- _ , Better than
) denaturation In vitro ) [16][17]
Sulfonamide (4) o Diclofenac
inhibition

Antimicrobial Activity: Disrupting Microbial Viability

The enone moiety is a key structural feature for the antimicrobial activity of chalcones against
a broad range of bacteria and fungi.

Mechanism of Action

The antimicrobial action of chalcones is largely attributed to the ability of the enone group to
undergo Michael addition with nucleophilic groups present in microbial enzymes and proteins.
This can lead to enzyme inactivation and disruption of essential metabolic pathways.
Furthermore, chalcones can interfere with microbial cell membrane integrity and inhibit biofilm
formation.

© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://www.benchchem.com/pdf/In_Vitro_Anti_inflammatory_Assays_for_Chalcones_Application_Notes_and_Protocols.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100069/
https://www.researchgate.net/publication/326554200_The_Keap1Nrf2-ARE_Pathway_as_a_Pharmacological_Target_for_Chalcones
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100069/
https://iris.uniroma1.it/retrieve/e383532a-d2eb-15e8-e053-a505fe0a3de9/Egbujor_Activation_2021.pdf
https://www.researchgate.net/publication/349990461_Activation_of_Nrf2_signaling_pathway_by_natural_and_synthetic_chalcones_a_therapeutic_road_map_for_oxidative_stress
https://www.benchchem.com/product/b049325?utm_src=pdf-body
https://www.researchgate.net/publication/326554200_The_Keap1Nrf2-ARE_Pathway_as_a_Pharmacological_Target_for_Chalcones
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100069/
https://iris.uniroma1.it/retrieve/e383532a-d2eb-15e8-e053-a505fe0a3de9/Egbujor_Activation_2021.pdf
https://www.researchgate.net/publication/349990461_Activation_of_Nrf2_signaling_pathway_by_natural_and_synthetic_chalcones_a_therapeutic_road_map_for_oxidative_stress
https://www.benchchem.com/product/b049325?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.4c00026
https://pmc.ncbi.nlm.nih.gov/articles/PMC5603864/
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1381874.html
https://www.benchchem.com/product/b049325?utm_src=pdf-body
https://www.benchchem.com/product/b049325?utm_src=pdf-body
https://www.benchchem.com/product/b049325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Quantitative Data: Minimum Inhibitory Concentration
(MIC)

The following table summarizes the MIC values of various chalcone derivatives against
different microbial strains.

| Chalcone Derivative | Microorganism | MIC (pg/mL) | Reference | | :--- | === | === | == | === | |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 |[18] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus |
125 |[18] | | Fluoro-substituted chalcone (14) | Staphylococcus aureus | 7.81 [[19] | |
Trifluoromethyl-substituted chalcone (13) | Staphylococcus aureus | 15.6 |[19] | | Heterocyclic
chalcone | Staphylococcus aureus (MSSA & MRSA) | Strong activity |[20] |

Antioxidant Activity: Scavenging Free Radicals

The enone moiety, in conjunction with hydroxyl substitutions on the aromatic rings, contributes
to the antioxidant properties of chalcones.

Mechanism of Action

Chalcones can act as antioxidants through two primary mechanisms. Firstly, they can directly
scavenge free radicals. The presence of hydroxyl groups on the aromatic rings allows for the
donation of a hydrogen atom to neutralize free radicals, and the enone system can delocalize
the resulting phenoxyl radical, enhancing its stability. Secondly, as mentioned earlier,
chalcones can indirectly exert antioxidant effects by activating the Keap1-Nrf2 pathway,
leading to the upregulation of endogenous antioxidant enzymes.

Quantitative Data: Radical Scavenging Activity

The following table presents the IC50 values of chalcone derivatives in the DPPH (2,2-
diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating
antioxidant activity.
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Chalcone
L. Assay IC50 (pg/mL) Reference
Derivative

(E)-1-(2-

hydroxyphenyl)-3-(4-

Y yphenyl)-3-( DPPH 8.22 [18]
hydroxyphenyl)prop-2-

en-1-one

(E)-1-(2-

hydroxyphenyl)-3-(4-

Y yphenyl)-3-( DPPH 6.89 [18]
methoxyphenyl)prop-

2-en-1-one

(E)-3-(3,4-

dimethoxyphenyl)-1-

(2- DPPH 3.39 [18]
hydroxyphenyl)prop-2-

en-1-one

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Chalcones: Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation
reaction.[16][21][22]

Procedure:

o Dissolve an appropriate acetophenone (1 equivalent) and an aromatic aldehyde (1
equivalent) in ethanol.

e Add an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide,
dropwise to the mixture with constant stirring at room temperature.

» Continue stirring the reaction mixture for the specified time (typically a few hours) until the
reaction is complete, monitoring the progress by thin-layer chromatography (TLC).
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e Pour the reaction mixture into crushed ice or cold water and acidify with a dilute acid (e.g.,
HCI) to precipitate the chalcone.

o Collect the crude product by filtration, wash with water until neutral, and dry.

» Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][23]

Procedure:

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

» Treat the cells with various concentrations of the chalcone derivatives for a specified period
(e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a
known anticancer drug).

 After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow
the formation of formazan crystals by viable cells.

e Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve
the formazan crystals.

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO)
Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key
inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11][24]

Procedure:
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o Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
o Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours.

» Stimulate the cells with LPS (e.g., 1 pg/mL) for 24 hours to induce NO production.

 After incubation, collect the cell culture supernatant.

» Quantify the nitrite concentration in the supernatant using the Griess reagent.

e Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

In Vitro Antimicrobial Assay: Minimum Inhibitory
Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of
a microorganism after overnight incubation.[18][20][25][26]

Procedure:

» Prepare a serial two-fold dilution of the chalcone derivatives in a suitable broth medium in a
96-well microtiter plate.

Prepare a standardized inoculum of the test microorganism.

Add the microbial inoculum to each well of the microtiter plate.

Incubate the plate at an appropriate temperature and time for the specific microorganism.

After incubation, determine the MIC by visually inspecting for turbidity or by using a growth
indicator dye.

In Vitro Antioxidant Assay: DPPH Radical Scavenging
Assay

The DPPH assay is a common and reliable method for determining the free radical scavenging
activity of compounds.[27][28][29]
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Procedure:

e Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

e Prepare various concentrations of the chalcone derivatives.

e Mix the chalcone solutions with the DPPH solution.

 Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
e Measure the absorbance of the solution at a specific wavelength (around 517 nm).

o Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathways and Molecular Interactions

The biological activities of chalcones are a consequence of their interaction with various
signaling pathways. The enone moiety plays a central role in these interactions.

Michael Addition with Glutathione

The reaction of the enone moiety of chalcones with the thiol group of glutathione (GSH), a
major intracellular antioxidant, is a key event that can lead to the depletion of cellular GSH
levels and induce oxidative stress, which can trigger apoptosis in cancer cells.

Enone Moiety
(Michael Acceptor)

| contains

Chalcone
(a,B-unsaturated ketone)

contains Michael Addition

Covalent Bond Formation)

Chalcone-GSH Adduct

Michael Addition
(Covalent Bond Formation)

Glutathione (GSH)
(Nucleophile)

Thiol Group (-SH)

Click to download full resolution via product page

Caption: Michael addition of a chalcone with glutathione.

Keapl-Nrf2 Signaling Pathway Activation
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Chalcones activate the Nrf2 antioxidant response pathway by modifying cysteine residues in

Keapl, leading to the transcription of antioxidant genes.
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Caption: Activation of the Keap1-Nrf2 pathway by chalcones.
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Inhibition of the NF-kB Signaling Pathway

The anti-inflammatory activity of chalcones is largely mediated by the inhibition of the NF-kB
pathway.
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Caption: Inhibition of the NF-kB pathway by chalcones.

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/product/b049325?utm_src=pdf-body-img
https://www.benchchem.com/product/b049325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The enone moiety is the defining structural feature of chalcones, conferring upon them a
remarkable array of biological activities. Its ability to act as a Michael acceptor is central to the
anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of this class of
compounds. A thorough understanding of the structure-activity relationships governing the
reactivity of the enone bridge is crucial for the rational design and development of novel
chalcone-based therapeutics. This guide has provided a comprehensive overview of the
biological importance of the enone moiety, supported by quantitative data, detailed
experimental protocols, and visual representations of key molecular pathways, to serve as a
valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones
and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol
Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

e 2. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones
and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol
Addition - PMC [pmc.ncbi.nim.nih.gov]

» 3. researchgate.net [researchgate.net]

o 4. researchgate.net [researchgate.net]

o 5. researchgate.net [researchgate.net]
6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
7. mdpi.com [mdpi.com]

e 8. mdpi.com [mdpi.com]
9

. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b049325?utm_src=pdf-body
https://www.benchchem.com/product/b049325?utm_src=pdf-body
https://www.benchchem.com/product/b049325?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/34299607/
https://pubmed.ncbi.nlm.nih.gov/34299607/
https://pubmed.ncbi.nlm.nih.gov/34299607/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8308006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8308006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8308006/
https://www.researchgate.net/publication/353336605_Reaction_of_Chalcones_with_Cellular_Thiols_The_Effect_of_the_4-Substitution_of_Chalcones_and_Protonation_State_of_the_Thiols_on_the_Addition_Process_Diastereoselective_Thiol_Addition
https://www.researchgate.net/figure/Chalcone-structure-a-and-its-Michael-addition-with-cysteine-b_fig1_326554200
https://www.researchgate.net/publication/326554200_The_Keap1Nrf2-ARE_Pathway_as_a_Pharmacological_Target_for_Chalcones
https://pmc.ncbi.nlm.nih.gov/articles/PMC8234180/
https://www.mdpi.com/1420-3049/17/6/6179
https://www.mdpi.com/1422-0067/22/21/11306
https://pmc.ncbi.nlm.nih.gov/articles/PMC8582663/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

10. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC
[pmc.ncbi.nlm.nih.gov]

11. benchchem.com [benchchem.com]

12. The Keapl/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC
[pmc.ncbi.nlm.nih.gov]

13. iris.uniromal.it [iris.uniromal.it]
14. researchgate.net [researchgate.net]
15. pubs.acs.org [pubs.acs.org]

16. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives -
PMC [pmc.ncbi.nim.nih.gov]

17. Synthesis and activity of novel chalcone acetaminophen derivatives [wisdomlib.org]
18. gsconlinepress.com [gsconlinepress.com]
19. acgpubs.org [acgpubs.org]

20. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and
in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]
22. researchgate.net [researchgate.net]
23. pubs.acs.org [pubs.acs.org]

24. benchchem.com [benchchem.com]
25. benchchem.com [benchchem.com]

26. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics
against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC
[pmc.ncbi.nlm.nih.gov]

27. ijcea.org [ijcea.org]
28. benchchem.com [benchchem.com]
29. jacsdirectory.com [jacsdirectory.com]

To cite this document: BenchChem. [The Biological Significance of the Enone Moiety in
Chalcones: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049325#biological-importance-of-the-enone-moiety-
in-chalcones]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10223217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10223217/
https://www.benchchem.com/pdf/In_Vitro_Anti_inflammatory_Assays_for_Chalcones_Application_Notes_and_Protocols.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100069/
https://iris.uniroma1.it/retrieve/e383532a-d2eb-15e8-e053-a505fe0a3de9/Egbujor_Activation_2021.pdf
https://www.researchgate.net/publication/349990461_Activation_of_Nrf2_signaling_pathway_by_natural_and_synthetic_chalcones_a_therapeutic_road_map_for_oxidative_stress
https://pubs.acs.org/doi/10.1021/acsomega.4c00026
https://pmc.ncbi.nlm.nih.gov/articles/PMC5603864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5603864/
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1381874.html
https://gsconlinepress.com/journals/gscbps/sites/default/files/GSCBPS-2022-0413.pdf
https://www.acgpubs.org/doc/2024123107554235-BMCR-2411-3365.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268422/
https://www.researchgate.net/publication/389041287_Synthesis_of_Chalcone_Derivatives_and_its_Biological_Evaluations_An_Overview
https://www.researchgate.net/publication/230644039_Synthesis_and_Biological_Evaluation_of_Chalcone_Derivatives_Mini_Review
https://pubs.acs.org/doi/10.1021/acsomega.5c02394
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Anti_inflammatory_Assays_of_Novel_Chalcones.pdf
https://www.benchchem.com/pdf/Protocol_for_Testing_the_Antimicrobial_Activity_of_Chalcone_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4181146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4181146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4181146/
https://www.ijcea.org/papers/189-K10026.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_DPPH_Assay_in_Measuring_Antioxidant_Activity_of_Chalcones.pdf
https://jacsdirectory.com/journal-of-advanced-chemical-sciences/admin/issues/20160909134811_2-4-02%20JACS16117%20published.pdf
https://www.benchchem.com/product/b049325#biological-importance-of-the-enone-moiety-in-chalcones
https://www.benchchem.com/product/b049325#biological-importance-of-the-enone-moiety-in-chalcones
https://www.benchchem.com/product/b049325#biological-importance-of-the-enone-moiety-in-chalcones
https://www.benchchem.com/product/b049325#biological-importance-of-the-enone-moiety-in-chalcones
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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